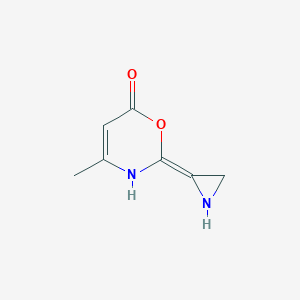
(2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one is a synthetic organic compound that belongs to the class of aziridines and oxazines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one typically involves the reaction of aziridine derivatives with oxazinone precursors under specific conditions. Common reagents used in the synthesis include:
- Aziridine derivatives
- Oxazinone precursors
- Catalysts such as Lewis acids or bases
The reaction conditions may vary, but typical conditions include:
- Temperature: 25-100°C
- Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
- Reaction time: Several hours to days
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions and purification techniques is crucial for industrial-scale production.
化学反应分析
Types of Reactions
(2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one can undergo various chemical reactions, including:
Oxidation: Conversion to oxaziridines or other oxidized products
Reduction: Formation of reduced aziridine or oxazine derivatives
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Reagents such as alkyl halides or acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxaziridines, while reduction may produce reduced aziridine derivatives.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of complex organic molecules.
Catalysis: Employed as catalysts or catalyst precursors in various organic reactions.
Biology
Biological Probes: Utilized as probes for studying biological processes and enzyme mechanisms.
Drug Development: Investigated for potential therapeutic applications due to their unique chemical properties.
Medicine
Anticancer Agents: Explored for their potential as anticancer agents due to their ability to interact with DNA and proteins.
Antimicrobial Agents: Studied for their antimicrobial properties against various pathogens.
Industry
Materials Science: Used in the development of advanced materials with specific properties.
Polymer Chemistry: Incorporated into polymers to enhance their mechanical and chemical properties.
作用机制
The mechanism of action of (2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one involves its interaction with molecular targets such as enzymes, DNA, or proteins. The compound may form covalent bonds with these targets, leading to inhibition or modification of their function. The specific pathways involved depend on the biological context and the nature of the target molecules.
相似化合物的比较
Similar Compounds
Aziridine Derivatives: Compounds containing the aziridine ring structure.
Oxazine Derivatives: Compounds containing the oxazine ring structure.
Uniqueness
(2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one is unique due to its combination of aziridine and oxazine moieties, which confer distinct chemical reactivity and potential applications. Compared to other aziridine or oxazine derivatives, this compound may exhibit enhanced stability, reactivity, or biological activity.
属性
分子式 |
C7H8N2O2 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC 名称 |
(2E)-2-(aziridin-2-ylidene)-4-methyl-3H-1,3-oxazin-6-one |
InChI |
InChI=1S/C7H8N2O2/c1-4-2-6(10)11-7(9-4)5-3-8-5/h2,8-9H,3H2,1H3/b7-5+ |
InChI 键 |
QSIWKVMKWRXGRM-FNORWQNLSA-N |
手性 SMILES |
CC1=CC(=O)O/C(=C/2\CN2)/N1 |
规范 SMILES |
CC1=CC(=O)OC(=C2CN2)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-Chloroethyl)-N'-[3-(4-hydroxybutyl)phenyl]urea](/img/structure/B12522871.png)
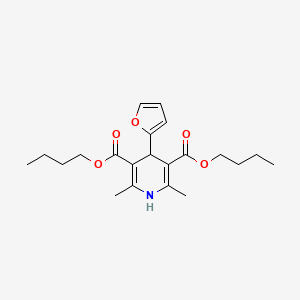
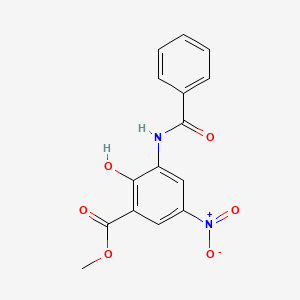
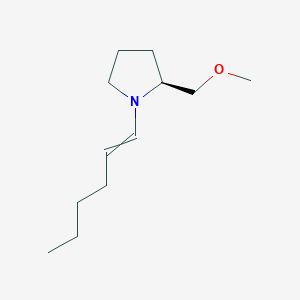
![N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide](/img/structure/B12522896.png)
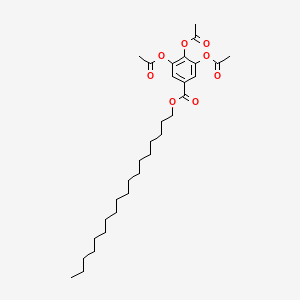
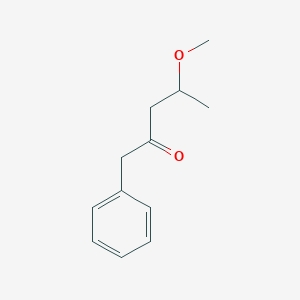
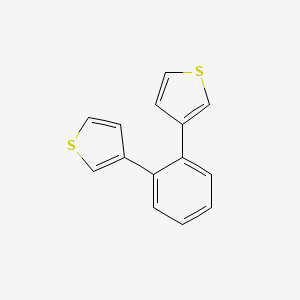
![N~2~-[(2-Amino-3-methoxyphenyl)methyl]alaninamide](/img/structure/B12522916.png)
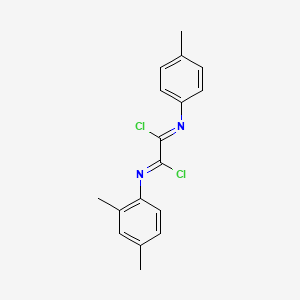

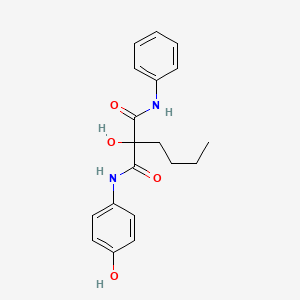
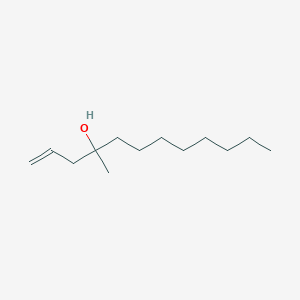
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]ethan-1-one](/img/structure/B12522956.png)
